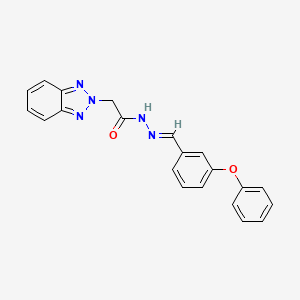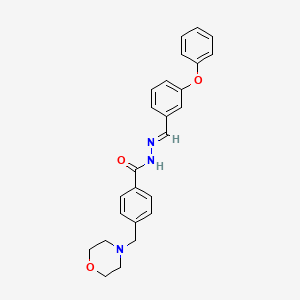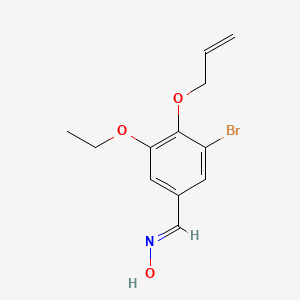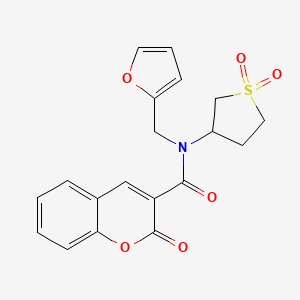
2-(2H-1,2,3-benzotriazol-2-yl)-N'-(3-phenoxybenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(2H-1,2,3-benzotriazol-2-yl)-N'-(3-phenoxybenzylidene)acetohydrazide" is part of a broader class of chemical compounds that have garnered interest in various scientific fields due to their unique molecular structures and potential applications. These compounds are characterized by their benzotriazole moiety, which is known for its role in ultraviolet light absorption and stabilization, and a hydrazide group, which is often explored for its bioactivity, including antimicrobial and antitumor properties.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of benzotriazole derivatives with various aldehydes or ketones in the presence of hydrazide. For instance, the synthesis of 2-(1H-Benzotriazol-1-yl)-N-(2-hydroxybenzylidene)acetohydrazide was achieved by reacting 2-(1H-benzotriazol-1-yl)acetohydrazide with 2-hydroxybenzaldehyde, showcasing the versatility of this synthetic approach in generating benzotriazole-hydrazide derivatives (Shi et al., 2007).
Molecular Structure Analysis
The molecular structures of these compounds often exhibit significant hydrogen bonding, contributing to their stability and potential biological activity. The compound mentioned above, for example, forms infinite chains in the crystal structure through N—H⋯N hydrogen bonds, alongside an intramolecular O—H⋯N hydrogen bond, demonstrating the complex intermolecular interactions that can influence the properties of these molecules (Shi et al., 2007).
Scientific Research Applications
Antimicrobial Activity
Compounds related to 2-(2H-1,2,3-benzotriazol-2-yl)-N'-(3-phenoxybenzylidene)acetohydrazide have been evaluated for their antimicrobial properties. Salahuddin et al. (2017) synthesized various derivatives and found some to be effective against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus. This suggests potential applications in developing new antimicrobial agents (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).
Antitumor Agents
The derivatives of this compound have also shown promise as antitumor agents. For instance, Li et al. (2014) synthesized several derivatives that displayed good anticancer activity against various cancer cell lines, including A549, MDA-MB-231, A375, and HCT116. This suggests their potential application in cancer therapeutics (Li, Zhang, Deng, Hu, Li, Zhao, Luo, & Huang, 2014).
Chemistry of Mixed-Ligand Complexes
In another study, Patra et al. (2012) explored the chemistry of mixed-ligand complexes involving compounds related to 2-(2H-1,2,3-benzotriazol-2-yl)-N'-(3-phenoxybenzylidene)acetohydrazide. They synthesized and characterized complexes with variable valence and studied their properties, highlighting the compound's relevance in the field of inorganic chemistry (Patra, Biswas, Mondal, Drew, & Ghosh, 2012).
properties
IUPAC Name |
2-(benzotriazol-2-yl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c27-21(15-26-24-19-11-4-5-12-20(19)25-26)23-22-14-16-7-6-10-18(13-16)28-17-8-2-1-3-9-17/h1-14H,15H2,(H,23,27)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEOSIWJWXWFEV-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CN3N=C4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)CN3N=C4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzotriazol-2-yl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(1-piperidinyl)acetamide](/img/structure/B5571410.png)
![8-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571420.png)

![3-(1-methylbutyl)-8-[3-(2-oxopyridin-1(2H)-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571426.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-phenylthiourea](/img/structure/B5571440.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2,4-dimethylphenyl)ethanone](/img/structure/B5571457.png)

![2-[2-oxo-2-(1-piperidinyl)ethoxy]pyrimidine](/img/structure/B5571470.png)
![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5571472.png)
![1-benzyl-4-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5571473.png)

![4-({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B5571482.png)
![N-(2,5-dimethylphenyl)-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5571491.png)